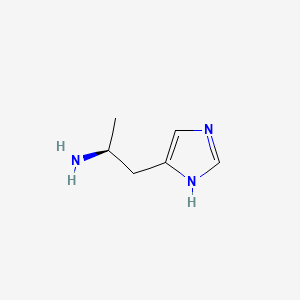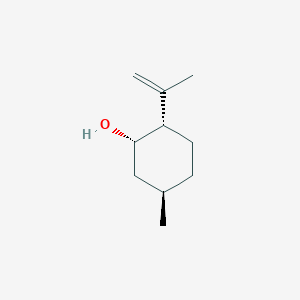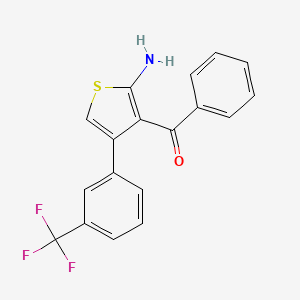
(S)-alpha-Methylhistamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-alpha-Methylhistamine is a chemical compound that belongs to the class of histamine analogs. It is a stereoisomer of alpha-Methylhistamine, specifically the (S)-enantiomer. Histamine analogs are compounds that mimic the structure and function of histamine, a biogenic amine involved in various physiological processes such as immune response, gastric acid secretion, and neurotransmission.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-Methylhistamine typically involves the resolution of racemic alpha-Methylhistamine or the asymmetric synthesis of the (S)-enantiomer. One common method is the chiral resolution of racemic alpha-Methylhistamine using chiral acids or bases to separate the (S)- and ®-enantiomers. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts or chiral starting materials to selectively produce the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution processes or the use of advanced asymmetric synthesis techniques. These methods are optimized for high yield and purity, ensuring that the (S)-enantiomer is produced efficiently and cost-effectively.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-alpha-Methylhistamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(S)-alpha-Methylhistamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on histamine receptors and its role in various biological processes.
Medicine: Research on this compound includes its potential therapeutic applications, such as in the treatment of allergic reactions and gastric acid-related disorders.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Wirkmechanismus
(S)-alpha-Methylhistamine exerts its effects by interacting with histamine receptors, specifically the H3 receptor. The binding of this compound to the H3 receptor modulates the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine. This interaction affects various physiological processes, including sleep-wake regulation, appetite control, and cognitive functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histamine: The parent compound of (S)-alpha-Methylhistamine, involved in immune response and neurotransmission.
®-alpha-Methylhistamine: The enantiomer of this compound with different pharmacological properties.
N-Methylhistamine: A methylated derivative of histamine with distinct biological activities.
Uniqueness
This compound is unique due to its specific interaction with the H3 receptor and its stereochemistry, which influences its pharmacological profile. Compared to its enantiomer ®-alpha-Methylhistamine, the (S)-enantiomer may exhibit different potency and efficacy in modulating histamine receptor activity.
Eigenschaften
CAS-Nummer |
75614-93-6 |
|---|---|
Molekularformel |
C6H11N3 |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
(2S)-1-(1H-imidazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI-Schlüssel |
XNQIOISZPFVUFG-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](CC1=CN=CN1)N |
Kanonische SMILES |
CC(CC1=CN=CN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-Amino-3-(3-octylphenyl)cyclobutyl]methyl dihydrogen phosphate](/img/structure/B10770930.png)

![3-[3-(2-aminoethyl)-1H-indol-1-yl]-4-(5-chloro-1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B10770943.png)
![4-[7-Bromo-1-[(2,5-difluorophenyl)methyl]benzimidazol-5-yl]sulfonyl-5-methylsulfanylthiophene-2-carboximidamide](/img/structure/B10770949.png)
![3-[2-[[2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoylamino]-4-[[1-[1-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentylamino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B10770956.png)
![N-cyclopropyl-3-fluoro-4-methyl-5-[3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]benzamide](/img/structure/B10770959.png)

![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B10770991.png)
![1-[1-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl]-3H-indol-2-one](/img/structure/B10770995.png)
![6-[(2,4-Diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B10770996.png)
![[14C]Mtep](/img/structure/B10771002.png)
![2-Benzyl-5-(3-Fluoro-4-{[6-Methoxy-7-(3-Morpholin-4-Ylpropoxy)quinolin-4-Yl]oxy}phenyl)-3-Methylpyrimidin-4(3h)-One](/img/structure/B10771009.png)
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771018.png)
![[3H]lysergic acid diethylamide](/img/structure/B10771021.png)
